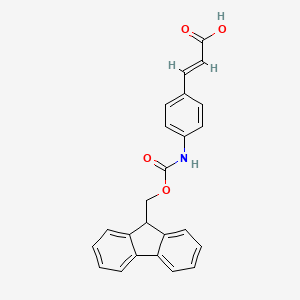

Fmoc-4-aminocinnamic acid

Vue d'ensemble

Description

Fmoc-4-aminocinnamic acid is a derivative of cinnamic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.

Mécanisme D'action

Target of Action

Fmoc-4-aminocinnamic acid is a derivative of the fluorenylmethoxycarbonyl (Fmoc) protecting group . The primary target of this compound is the amine group of amino acids . The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .

Mode of Action

The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the sequential addition of amino acids in peptide synthesis .

Biochemical Pathways

The fmoc group plays a crucial role in peptide synthesis, specifically in the fmoc/tbu approach of spps . , allowing for the sequential addition of amino acids.

Result of Action

The primary result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the sequential addition of amino acids in the synthesis process. After the peptide chain is formed, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of this compound is highly dependent on the laboratory conditions under which peptide synthesis is conducted. Factors such as temperature, pH, and the presence of other reagents can influence the efficacy and stability of the Fmoc group in protecting the amine group and its subsequent removal .

Analyse Biochimique

Biochemical Properties

Fmoc-4-aminocinnamic acid plays a significant role in biochemical reactions, particularly in the formation of hydrogels. The Fmoc group enhances the hydrophobicity and aromaticity of the molecule, promoting the self-assembly of amino acids and peptides into fibrous structures . This self-assembly is crucial for the formation of hydrogels, which have applications in cell cultivation and drug delivery. This compound interacts with various enzymes and proteins, facilitating the formation of these hydrogels. The interactions are primarily driven by non-covalent forces such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the cell cycle, particularly by arresting cells in the G0/G1 phase, which can inhibit cell proliferation . Additionally, this compound can induce apoptosis in certain cell types by generating reactive oxygen species (ROS) and activating mitochondrial pathways . These effects highlight the potential of this compound in therapeutic applications, particularly in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The Fmoc group facilitates the binding of the compound to proteins and enzymes through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to the inhibition or activation of specific enzymes, thereby influencing cellular processes. For example, this compound can inhibit the activity of certain kinases, leading to changes in cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as pH and temperature . Over time, this compound can degrade, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of cell cycle regulation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote cell proliferation and tissue regeneration . At higher doses, this compound can induce cytotoxicity and apoptosis, particularly in cancer cells . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism . The compound can interact with enzymes such as amino acid oxidases and transferases, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, highlighting the potential of this compound in metabolic research and therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, such as the cytoplasm and mitochondria . The transport and distribution of this compound are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments, such as the mitochondria, where it can exert its effects on cellular processes . The localization of this compound within cells is crucial for its activity and function, particularly in terms of its ability to induce apoptosis and regulate the cell cycle.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-aminocinnamic acid typically involves the protection of the amino group of 4-aminocinnamic acid with the Fmoc group. This can be achieved by reacting 4-aminocinnamic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds smoothly under mild conditions, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of high-quality reagents and solvents is crucial to minimize side reactions and impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-4-aminocinnamic acid undergoes various chemical reactions, including:

Oxidation: The aromatic ring can be oxidized under specific conditions.

Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated compound.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of 4-aminophenylpropionic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Fmoc-4-aminocinnamic acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.

Biology: Employed in the study of protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of functional materials and as a component in supramolecular gels

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-glutamic acid: Used for introducing glutamic acid residues in peptides.

Fmoc-serine: Employed in the synthesis of peptides containing serine residues.

Uniqueness

Fmoc-4-aminocinnamic acid is unique due to its cinnamic acid backbone, which imparts distinct chemical properties compared to other Fmoc-protected amino acids. The presence of the aromatic ring and the conjugated double bond in the cinnamic acid moiety allows for additional chemical modifications and interactions, making it a versatile building block in synthetic chemistry .

Activité Biologique

Overview of Fmoc-4-Aminocinnamic Acid

This compound is a derivative of 4-aminocinnamic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This modification enhances the compound's stability and solubility, making it a valuable building block in peptide synthesis and drug development. The Fmoc group allows for selective reactions in solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptide structures.

Inhibition of Cholinesterases

One significant area of research focuses on the compound's inhibitory effects on cholinesterases, particularly butyrylcholinesterase (BChE). Cholinesterases play critical roles in neurotransmission, and their dysregulation is associated with neurodegenerative diseases such as Alzheimer's. Studies have demonstrated that Fmoc-amino acids, including those derived from this compound, can act as selective inhibitors of BChE.

In a study evaluating various Fmoc-amino acid analogs, it was found that specific modifications to the amino acid side chains could significantly enhance inhibition potency. For example, the introduction of a t-butoxycarbonyl group on the side chain of Fmoc-tryptophan resulted in an eightfold increase in inhibitory affinity compared to its unmodified counterpart . This suggests that structural variations can be strategically employed to optimize inhibitor design.

Antibacterial Activity

Recent investigations have also highlighted the antibacterial properties of Fmoc-protected amino acids. For instance, Fmoc-Lys-Fmoc demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. This property is attributed to the amphiphilic nature of the gel-forming peptides derived from these compounds, which can disrupt bacterial membranes .

Supramolecular Gel Formation

This compound derivatives have been utilized in creating supramolecular gels. These gels exhibit unique self-healing properties and can be used for various biomedical applications. The hydrogels formed from these compounds are not only biocompatible but also possess dynamic properties that allow for functionalization and adaptation in response to environmental stimuli .

Table 1: Inhibition Potency of Fmoc-Amino Acid Derivatives

| Compound | Inhibition Constant (K_i) | Selectivity for BChE |

|---|---|---|

| Fmoc-Tryptophan | 0.12 µM | High |

| Fmoc-Leucine | 0.25 µM | Moderate |

| Fmoc-Lysine | 0.30 µM | Moderate |

| This compound | 0.15 µM | High |

This table summarizes the inhibition constants for various Fmoc-amino acid derivatives against BChE, highlighting the selectivity and potency of these compounds.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of Fmoc-Lys-Fmoc against Staphylococcus aureus and Escherichia coli showed promising results. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating a potential alternative for treating resistant bacterial infections .

Propriétés

IUPAC Name |

(E)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-23(27)14-11-16-9-12-17(13-10-16)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-14,22H,15H2,(H,25,28)(H,26,27)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULOIKZCIBVDEJ-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.